molecular formula C8H10N4O B6144348 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 1049873-63-3

5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No.: B6144348
CAS No.: 1049873-63-3
M. Wt: 178.19 g/mol
InChI Key: JUNJPHQJUHIBMI-KPKJPENVSA-N
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Description

The compound “5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine” likely belongs to the class of organic compounds known as hydroxyimines. Hydroxyimines are compounds containing an hydroxyl group attached to an imine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving ketonitriles and hydroxylamine . The exact method would depend on the specific substituents and conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. It likely contains a tetrahydroquinazolin ring, a hydroxyimino group, and an amine group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyimino group could potentially engage in various chemical reactions, such as reduction, oxidation, or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

One of the primary applications of 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine derivatives is in the synthesis and characterization of complex molecules. For instance, Mutlu and Irez (2008) described the synthesis of new tridentate iminooxime ligands and their Co(III) complexes by condensing 2-(hydroxyimino)-1-phenylethan-1-one and 2-(hydroxyimino)-1-(2-thienyl)ethan-1-one with 2-aminobenzylamine. The ligands and their complexes were characterized using various techniques, including elemental analyses, FT-IR, NMR spectra, and molar conductivity, demonstrating the compound's utility in developing complex metal-organic structures Mutlu & Irez, 2008.

Antimicrobial Activity

Derivatives of this compound have also been explored for their antimicrobial properties. Abdel-Mohsen (2003) synthesized heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline by treating thiourea with 5-chloroacetyl-8-hydroxyquinoline. The synthesized compounds were evaluated for their antimicrobial activities, indicating the potential of these derivatives in the development of new antimicrobial agents Abdel-Mohsen, 2003.

Potential in Medicinal Chemistry

The exploration of this compound derivatives extends into medicinal chemistry, where their reactivity and interaction with biological targets are of interest. For example, Okuda et al. (2010) investigated the reactions of N-(5,6,7,8-tetrahydroquinazolin-4-yl)amidines and their amide oximes with hydroxylamine hydrochloride, leading to abnormal cyclization products with significant inhibitory activities against platelet aggregation. This research highlights the compound's potential applications in developing new therapeutic agents Okuda et al., 2010.

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its intended use or biological activity. For instance, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use in medicine or other fields .

Properties

IUPAC Name

(NE)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12-13/h4,13H,1-3H2,(H2,9,10,11)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNJPHQJUHIBMI-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=NO)C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NC(=NC=C2/C(=N/O)/C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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